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Compound of Interest

Compound Name: 2,2,3-Tribromobutane

Cat. No.: B1584313

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2,2,3-tribromobutane, a halogenated alkane of interest in synthetic organic chemistry and
materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for this compound, along with the experimental protocols for
data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2,2,3-tribromobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~4.45 - 4.48 Multiplet 1H CH-Br

~1.8-2.0 Doublet 3H CHs-CH

~2.1 Singlet 3H C(Br)2-CHs
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Note: The exact chemical shifts and coupling patterns can be influenced by the solvent used.[1]

13C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assignment
~29 CHs-CH

~38 C(Br)2-CHs
~60 CH-Br

~75 C(Br)2

Note: The specific chemical shifts can vary depending on the experimental conditions.[2]

Infrared (IR) Spectroscopy

The infrared spectrum of 2,2,3-tribromobutane exhibits characteristic absorption bands
corresponding to the vibrational modes of its functional groups.

Wavenumber (cm~?) Intensity Assignment
~2980 Medium C-H stretch (alkane)
~1450 Medium C-H bend (alkane)
~1380 Medium C-H bend (alkane)
~600-700 Strong C-Br stretch

Data is compiled from typical ranges for haloalkanes and available spectral data.[3]

Mass Spectrometry (MS)

The mass spectrum of 2,2,3-tribromobutane is characterized by a complex isotopic pattern
due to the presence of three bromine atoms (°Br and 8!Br isotopes).
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miz Proposed Fragment

292, 294, 296, 298 [CaH7Brs]* (Molecular ion cluster)
213, 215, 217 [CaH7Br2]*

134, 136 [CaHeBI]*

55 [CaH7]*

The presence of bromine isotopes (“°Br and 8!Br in an approximate 1:1 ratio) leads to the
characteristic M, M+2, M+4, and M+6 pattern for the molecular ion.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid
sample such as 2,2,3-tribromobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

» Dissolution: Accurately weigh approximately 10-20 mg of 2,2,3-tribromobutane and
dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in
a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in
the *H NMR spectrum.[4]

« Filtration: To remove any particulate matter that could affect the spectral resolution, filter the
solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR
tube.

o Standard: For precise chemical shift referencing, a small amount of an internal standard,
such as tetramethylsilane (TMS), can be added to the solution. TMS provides a sharp signal
at 0.00 ppm.

o Capping: Securely cap the NMR tube to prevent solvent evaporation.

1H NMR Spectroscopy
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e Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for
data acquisition.

e Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal
of the solvent. The magnetic field homogeneity is then optimized through a process called
shimming to obtain sharp, well-resolved peaks.[4]

e Acquisition Parameters:

[e]

Pulse Sequence: A standard single-pulse sequence is typically used.

o Number of Scans: 16 to 64 scans are generally sufficient for a sample of this
concentration.

o Spectral Width: A spectral width of approximately 10-12 ppm is appropriate for most
organic compounds.

o Relaxation Delay: A relaxation delay of 1-2 seconds between pulses ensures that all
protons have returned to their equilibrium state before the next pulse.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
referenced to the internal standard.

13C NMR Spectroscopy

e Instrumentation: The same NMR spectrometer as for *H NMR is used, but tuned to the 13C
frequency.

¢ Acquisition Parameters:

o Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by
removing C-H coupling, resulting in a single peak for each unique carbon atom.

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(typically several hundred to thousands) is required to achieve an adequate signal-to-
noise ratio.
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o Spectral Width: A wider spectral width of approximately 200-220 ppm is necessary to
cover the range of carbon chemical shifts.

o Relaxation Delay: A longer relaxation delay (2-5 seconds) may be needed for quaternary
carbons.

o Data Processing: Similar to *H NMR, the FID is Fourier transformed, phased, baseline
corrected, and referenced.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid)
o Salt Plates: Two clean and dry infrared-transparent salt plates (e.g., NaCl or KBr) are used.

o Application: A single drop of neat 2,2,3-tribromobutane is placed on the surface of one salt
plate.

o Sandwiching: The second salt plate is carefully placed on top of the first, spreading the liquid
into a thin, uniform film between the plates.

Data Acquisition (FT-IR)

e Background Spectrum: A background spectrum of the empty sample compartment is
recorded first. This allows for the subtraction of signals from atmospheric CO2 and water
vapor.

o Sample Spectrum: The prepared salt plate "sandwich" is placed in the sample holder of the
FT-IR spectrometer.

e Scanning: The sample is scanned over the mid-infrared range (typically 4000-400 cm~1).
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
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Sample Introduction and lonization (Electron lonization - EI)

e Introduction: A small amount of the liquid sample is introduced into the mass spectrometer,
often via a direct insertion probe or after separation by gas chromatography (GC-MS). The
sample is vaporized in a high-vacuum source.

« lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV). This causes the removal of an electron from the molecule, forming a
positively charged molecular ion (M+e). The excess energy imparted during ionization leads
to fragmentation of the molecular ion.

Mass Analysis and Detection

o Acceleration: The positively charged ions (molecular ion and fragment ions) are accelerated
by an electric field.

o Separation: The ions are then separated based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: An electron multiplier or similar detector records the abundance of ions at each
m/z value.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 2,2,3-tribromobutane, from initial sample preparation to final structure
elucidation.
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Spectroscopic Analysis Workflow for 2,2,3-Tribromobutane
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Caption: Workflow for the spectroscopic analysis of 2,2,3-tribromobutane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.2,2,3-TRIBROMOBUTANE(62127-47-3) 1H NMR spectrum [chemicalbook.com]
e 2.2,2,3-TRIBROMOBUTANE(62127-47-3) 13C NMR [m.chemicalbook.com]

» 3. Butane, 2,2,3-tribromo- [webbook.nist.gov]

e 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

« To cite this document: BenchChem. [Spectroscopic Analysis of 2,2,3-Tribromobutane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584313#spectroscopic-data-nmr-ir-mass-spec-of-2-
2-3-tribromobutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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